

# cevadine veratridine veracevine comparative potency

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## Compound Focus: Cevadine

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## Comparative Potency of Veratrum Alkaloids

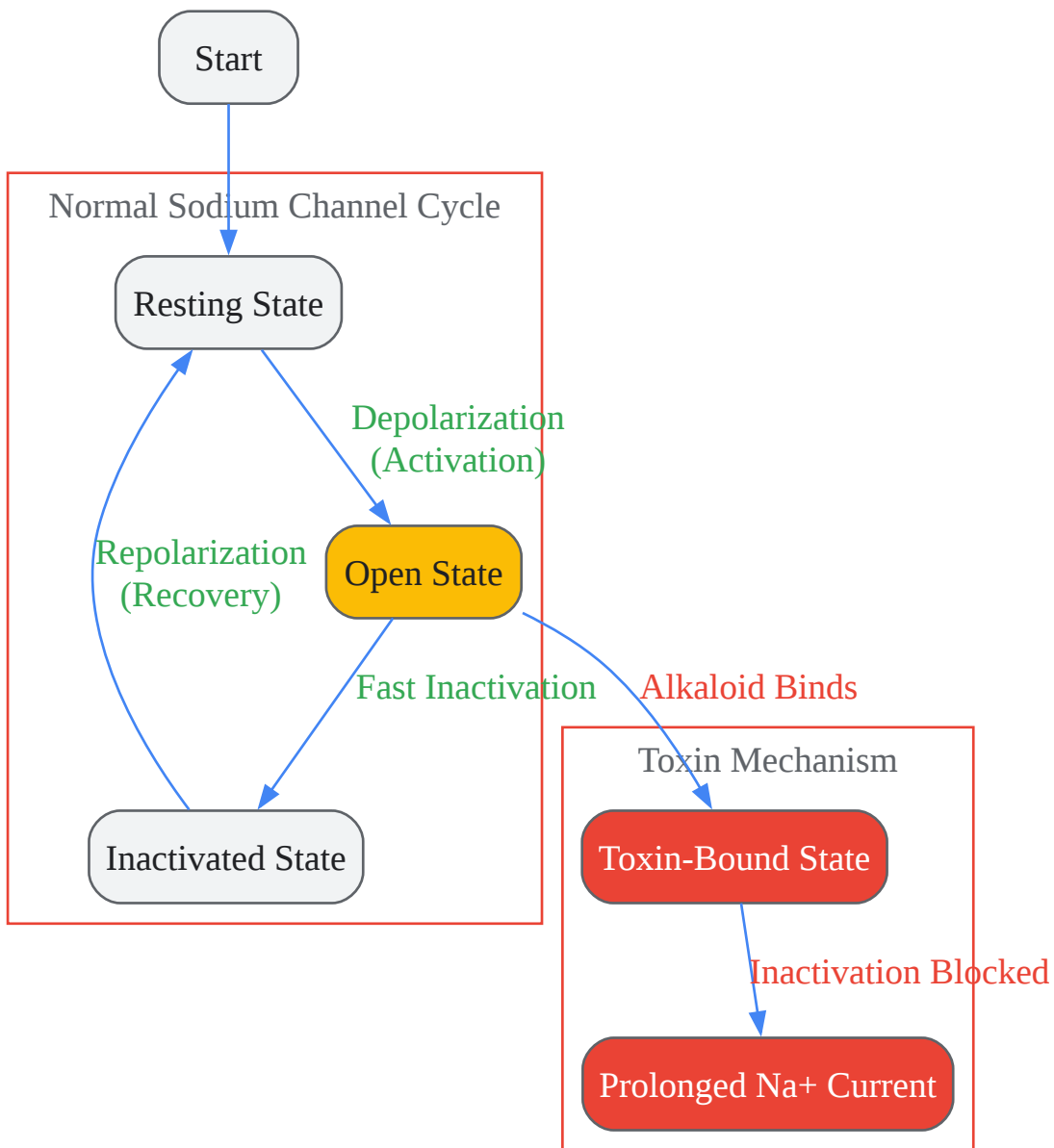
Alkaloid	Experimental System	Key Potency Metrics	Notes & Context
Veratridine	Frog skeletal muscle (Voltage clamp) [1]	Channel open time: <b>3.0 s</b> at -90 mV	Modifies Na <sup>+</sup> channel gating.
	Dog heart-lung preparation [2]	Minimal Lethal Dose: <b>1-30 µmol/kg</b>	Same potency order as cardiac glycosides.
	Housefly (Topical application) [3]	LD <sub>50</sub> : <b>~6.5 µg/g</b> (for optimal aromatic esters)	Ester of veracevine; insecticidal activity is near-optimal.
Cevadine	Frog skeletal muscle (Voltage clamp) [1]	Channel open time: <b>2.4 s</b> at -90 mV	Modifies Na <sup>+</sup> channel gating.
	Dog heart-lung preparation [2]	Minimal Lethal Dose: <b>~200 µmol/kg</b>	Notably less potent than other esters in this cardiac model.
	Housefly (Topical application) [3]	Considered <b>near-optimal</b> in potency	Ester of veracevine; naturally occurring.

Alkaloid	Experimental System	Key Potency Metrics	Notes & Context
Veracevine	Frog skeletal muscle (Voltage clamp) [1]	Channel open time: <b>1.2 s</b> at -90 mV	The parent alkamine; shows modifying effect but weaker.
	Housefly (Topical application) [3]	<b>Low insecticidal activity</b> without esterification	The <b>3-hydroxyl group must be esterified</b> for significant activity.

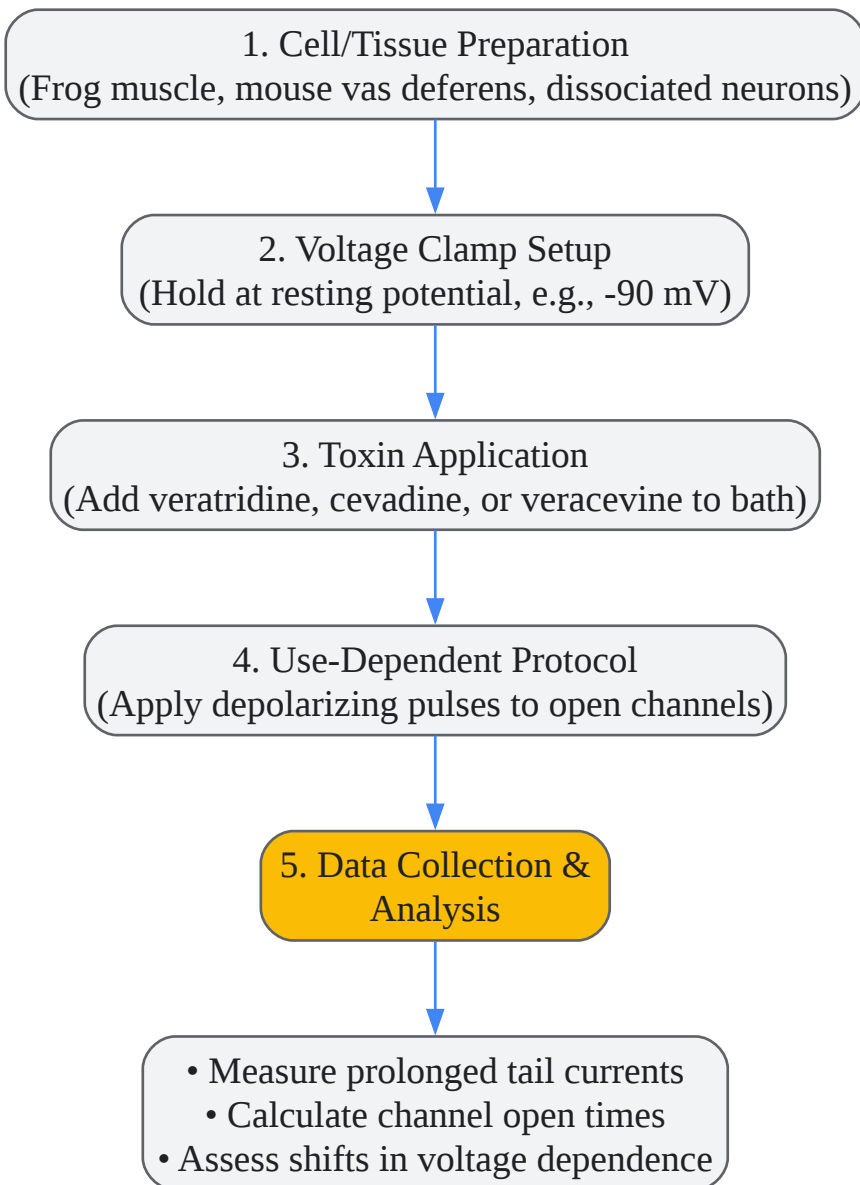
## Mechanisms of Action and Experimental Insights

The primary molecular target of these alkaloids is the **voltage-gated sodium (Na<sup>+</sup>) channel** in excitable membranes [4]. They act as agonists, binding to the channel and altering its normal gating behavior.

- **Mechanism of Action:** Veratridine and **cevadine** bind to a site on the sodium channel, which inhibits its inactivation. This results in the channel remaining open for an extended period, leading to a prolonged influx of sodium ions and persistent depolarization of the membrane [5] [4] [6]. The following diagram illustrates this process and a key experimental workflow for its study.



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- **Structural Activity Relationship (SAR):** The insecticidal potency is critically dependent on the esterification of veracevine. The 3-acyl derivatives, particularly aromatic esters with electron-rich substituents like veratridine and **cevadine**, show the highest toxicity. Aliphatic esters, like **cevadine**, are also active but the aromatic veratridine is among the most potent [3].
- **Key Experimental Models:** Different models highlight various aspects of potency:
  - **Electrophysiology:** Measures direct effects on ion channel function (e.g., open time) [1] [5].
  - **Insecticidal Bioassays:** Tests toxicity via topical application to insects like houseflies [3].
  - **Isolated Organ Preparations:** Assesses effects on integrated physiological systems, such as cardiac contractility [2].

## Key Conclusions for Researchers

- **Veratridine and cevadine are the primary bioactive agents**, while veracevine serves as their common synthetic precursor and a less potent scaffold.
- The **potency ranking between veratridine and cevadine can vary** depending on the biological system and measured endpoint. For example, veratridine held channels open longer in frog muscle [1], while **cevadine** was less potent in a cardiac model [2].
- When designing experiments or interpreting data, the **specific experimental conditions and model system** are critical, as potency is use-dependent and requires channel activation [1].

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